molecular formula C21H21N5OS B4197629 N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B4197629
M. Wt: 391.5 g/mol
InChI Key: CDBWBXKWNVDJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound. It belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which have been widely investigated for the design of new drugs due to the similarity of their chemical structure with that of the purine nucleobases, i.e., adenine and guanine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines can vary based on the substituents attached to the ring. For instance, the dmtp ligand forms complexes that crystallize in different systems: monoclinic system (space group C 2/c), orthorhombic system (space group P bca), and triclinic system (space group P 1¯) . The specific molecular structure of “N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is not provided in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can be influenced by the specific substituents on the ring. For instance, the dmtp ligand forms complexes that exhibit various types of extended hydrogen bonds and π–π interactions . The specific physical and chemical properties of “N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” are not detailed in the retrieved papers.

properties

IUPAC Name

N-benzyl-5-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-14-18(20(27)22-12-15-6-4-3-5-7-15)19(26-21(25-14)23-13-24-26)16-8-10-17(28-2)11-9-16/h3-11,13,19H,12H2,1-2H3,(H,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBWBXKWNVDJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 4
N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 5
N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 6
N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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